4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-methylpyrazole with thioamide derivatives under specific conditions. One common method includes the use of α-bromoacetyl derivatives in an ethanolic solution, which is then refluxed for several hours . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated derivatives, hydrazonoyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
- 1-aryl-3,4,5-substituted pyrazoles
Uniqueness
4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential as a versatile scaffold in drug design and development .
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.BrH/c1-11-6(2-3-9-11)5-4-12-7(8)10-5;/h2-4H,1H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLMQWVYWFSNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=N2)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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